molecular formula C5H10O5 B016112 L-Ribose CAS No. 24259-59-4

L-Ribose

Cat. No. B016112
CAS RN: 24259-59-4
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-MROZADKFSA-N
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Description

Synthesis Analysis

L-Ribose synthesis has been achieved through several innovative chemical and biotechnological approaches. Chemical synthesis methods include a nine-step reaction starting from D-glucose, involving various steps such as acetone protection, oxidation-reduction cycles, and selective hydrolysis (Feng Ya-qing, 2007). Another method offers a practical four-step synthesis from a protected L-arabinose derivative, highlighting the Swern oxidation and stereoselective reduction as key steps (M. Akagi et al., 2002).

Biotechnological production offers an environmentally friendly alternative, utilizing microbial biotransformation and biocatalysis. Strategies include engineering bacteria for L-ribose synthesis from biomass, with various purification techniques being an integral part of the process (Chao Hu et al., 2011).

Molecular Structure Analysis

The molecular structure of L-ribose, similar to D-ribose but as its mirror image, plays a crucial role in its reactivity and applications. Studies on its synthesis often involve detailed structural characterization to ensure the correct stereochemistry, utilizing techniques such as 1H NMR and x-ray crystallography for verification.

Chemical Reactions and Properties

Chemical properties of L-ribose, including its reactivity in stereoselective cis-dihydroxylation and hydroxymethylation, are critical for its conversion into valuable intermediates for nucleoside synthesis. The versatility of L-ribose in chemical reactions enables the production of a wide array of L-nucleosides (Mikyung Yun et al., 2005).

Physical Properties Analysis

The physical properties of L-ribose, such as solubility, crystallinity, and melting point, are important for its handling and application in synthesis processes. These properties are often influenced by the methods of synthesis and purification employed, which can affect yield and efficiency.

Chemical Properties Analysis

L-Ribose's chemical properties, including its ability to participate in enzymatic reactions for conversion into other sugars or sugar derivatives, are foundational to its utility in pharmaceutical synthesis. Enzymes such as L-ribose isomerase and mannose-6-phosphate isomerase have been explored for their potential in L-ribose production, showcasing the sugar's versatility and importance in biological systems (Zheng Xu et al., 2016).

Scientific Research Applications

L-Ribose in Pharmaceutical Industry

  • Scientific Field: Pharmaceutical Industry
  • Application Summary: L-Ribose is a non-naturally occurring pentose that has potential application in the pharmaceutical industry. It is an ideal starting material for synthesizing L-nucleosides analogues, an important class of antiviral drugs .
  • Results or Outcomes: The biotechnological production of L-Ribose could potentially lead to more efficient and environmentally friendly methods of producing antiviral drugs .

L-Ribose as a Precursor for L-Ribulose

  • Scientific Field: Biochemistry
  • Application Summary: L-Ribulose is a key chiral lead molecule for other rare sugars synthesis, especially used as the precursor for the L-Ribose .
  • Methods of Application: The bioconversion of L-Ribulose was linked with ribitol, L-arabinose, L-Ribose, L-xylulose, and L-arabitol .
  • Results or Outcomes: This bioconversion method becomes a good alternative approach to L-Ribulose production .

L-Ribose in Antiviral Drug Synthesis

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: L-Ribose is a potential starting material for the synthesis of many antiviral drugs, such as L-nucleoside derivatives .
  • Methods of Application: The synthesis of L-Ribose derivatives is typically carried out in a laboratory setting, using various chemical reactions .
  • Results or Outcomes: The use of L-Ribose in the synthesis of antiviral drugs has led to the development of more potent biological activities and lower toxicities than the corresponding D-nucleosides .

L-Ribose in Chiral Recognition

  • Scientific Field: Analytical Chemistry
  • Application Summary: L-Ribose can be used in chiral recognition, a process used to differentiate between enantiomers .
  • Methods of Application: Chiral recognition often involves the use of spectroscopic techniques, such as circular dichroism or nuclear magnetic resonance .
  • Results or Outcomes: The use of L-Ribose in chiral recognition can help in the identification and characterization of different enantiomers .

L-Ribose in the Production of Rare Sugars

  • Scientific Field: Food Science and Technology
  • Application Summary: L-Ribose is a key precursor for the production of rare sugars, which have potential applications in the food and pharmaceutical industries due to their unique physiological functions and potential application values .
  • Methods of Application: The bioconversion of L-Ribulose was linked with ribitol, L-arabinose, L-Ribose, L-xylulose, and L-arabitol .
  • Results or Outcomes: This bioconversion method becomes a good alternative approach to L-Ribulose production .

L-Ribose in the Synthesis of L-Nucleoside Derivatives

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: L-Ribose is a potential starting material for the synthesis of many antiviral drugs, such as L-nucleoside derivatives .
  • Methods of Application: The synthesis of L-Ribose derivatives is typically carried out in a laboratory setting, using various chemical reactions .
  • Results or Outcomes: L-Nucleosides have been widely used as antiviral nucleoside-analogue drugs in treatment of severe viral diseases because they have more potent biological activities and lower toxicities than the corresponding D-nucleosides .

Future Directions

L-Ribose has potential application in the pharmaceutical industry . It is an important precursor for other rare sugars and L-nucleoside analogue synthesis . The next wave of clinical trials will be prospectively addressing important hypotheses raised from these initial observations in an attempt to better define treatment strategies that optimize care .

properties

IUPAC Name

(2S,3S,4S)-2,3,4,5-tetrahydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-MROZADKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947085
Record name Pentose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Ribose

CAS RN

24259-59-4
Record name L-Ribose
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribose, L-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ribose
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Record name RIBOSE, L-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,560
Citations
M Chen, H Wu, W Zhang, W Mu - Applied microbiology and biotechnology, 2020 - Springer
… to produce l-ribose from other sugars, the separation of l-ribose is an important prerequisite in obtaining pure l-ribose for medical use. During the production of l-ribose using biological …
M Helanto, K Kiviharju, T Granström, M Leisola… - Applied microbiology …, 2009 - Springer
… l-Ribose is a rare and expensive sugar that can be used as a precursor for the … l-ribose from the readily available raw material l-arabinose. This was achieved by introducing l-ribose …
K Okano - Tetrahedron, 2009 - Elsevier
… technology of l-ribose has also progressed, and some companies have started to produce l-ribose on an industrial scale. This review summarizes the recent research of l-ribose in the …
Z Ahmed, T Shimonishi, SH Bhuiyan, M Utamura… - Journal of bioscience …, 1999 - Elsevier
… , n-lyxose and L-ribose in which the highest activity was observed against L-ribose. This L-RI … In the present note, we describe a simple method by which we can produce L-ribose from a …
M Akagi, D Omae, Y Tamura, T Ueda… - Chemical and …, 2002 - jstage.jst.go.jp
… L-ribose was obtained quantitatively without any laborious purification steps. In conclusion, we synthesized L-ribose … intermediate for the syntheses of both L-ribose and L-deoxyribose,7…
Number of citations: 38 www.jstage.jst.go.jp
S Mahmood, MW Iqbal, W Zhang, W Mu - Food Research International, 2021 - Elsevier
… l-Ribose isomerase (L-RI) is an enzyme discovered by … of l-ribose isomerase for the commercial production of l-ribose … the production of rare sugars especially, l-ribose and l-ribulose, …
C Hu, L Li, Y Zheng, L Rui, C Hu - Applied microbiology and biotechnology, 2011 - Springer
… l-ribose from biomass under environmentally friendly conditions. In this mini-review, various strategies for synthesizing l-ribose … of a promising strategy of l-ribose separation. Particularly, …
ZD Shi, BH Yang, YL Wu - Tetrahedron, 2002 - Elsevier
… l-ribose from l-arabinose,13., 14., 15. d-glucose, 16 d-ribose 17 and l-xylose. Herein we reported a stereospecific synthesis of l-deoxyribose 2, l-ribose … l-Ribose was synthesized starting …
Z Xu, Y Sha, C Liu, S Li, J Liang, J Zhou… - Applied microbiology and …, 2016 - Springer
… Bio-production of l-ribose relies on a two-step reaction: (i) … l-ribulose to l-ribose by the catalytic action of l-ribose isomerase (l-… for industrial production of l-ribose. This review summarizes …
DS Matteson, ML Peterson - The Journal of Organic Chemistry, 1987 - ACS Publications
… The synthesis of L-ribose is a severe test of the method of chiral synthesis via boronic esters and appears to have pushed the sequential assembly of (benzyloxy)methylene groups to …
Number of citations: 97 0-pubs-acs-org.brum.beds.ac.uk

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